molecular formula C15H22O3 B6220194 2-(benzyloxy)pentyl propanoate CAS No. 2763776-51-6

2-(benzyloxy)pentyl propanoate

Cat. No.: B6220194
CAS No.: 2763776-51-6
M. Wt: 250.3
InChI Key:
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Description

2-(Benzyloxy)pentyl propanoate is an organic ester compound characterized by the presence of a benzyloxy group attached to a pentyl chain, which is further esterified with propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)pentyl propanoate typically involves the esterification of 2-(benzyloxy)pentanol with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)pentyl propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(benzyloxy)pentanol and propanoic acid.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: 2-(Benzyloxy)pentanol and propanoic acid.

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-(Benzyloxy)pentanol.

Scientific Research Applications

2-(Benzyloxy)pentyl propanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drug molecules due to its ester functionality.

    Material Science: Utilized in the preparation of polymers and resins.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)pentyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then participate in further biochemical reactions. The benzyloxy group may interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

    Pentyl propanoate: Similar ester structure but lacks the benzyloxy group.

    Benzyloxyethanol: Contains the benzyloxy group but differs in the ester functionality.

    2-(Benzyloxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: 2-(Benzyloxy)pentyl propanoate is unique due to the combination of the benzyloxy group and the ester functionality, which imparts distinct chemical and physical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzyloxy)pentyl propanoate involves the reaction of benzyloxyacetic acid with 1-bromopentane to form 2-(benzyloxy)pentanoic acid, which is then esterified with propanoic acid using a condensation reaction.", "Starting Materials": [ "Benzyloxyacetic acid", "1-bromopentane", "Propanoic acid", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of benzyloxyacetic acid in 50 mL of ethanol and add 10 mL of 10% sodium hydroxide solution. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 10 g of 1-bromopentane to the reaction mixture and reflux for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and add 50 mL of water. Extract the product with diethyl ether (3 x 50 mL).", "Step 4: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain 2-(benzyloxy)pentanoic acid as a yellow oil.", "Step 5: Dissolve 10 g of 2-(benzyloxy)pentanoic acid in 50 mL of ethanol and add 10 mL of sulfuric acid. Stir the mixture for 30 minutes at room temperature.", "Step 6: Add 10 g of propanoic acid to the reaction mixture and reflux for 6 hours.", "Step 7: Cool the reaction mixture to room temperature and add 50 mL of water. Extract the product with diethyl ether (3 x 50 mL).", "Step 8: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain 2-(benzyloxy)pentyl propanoate as a colorless oil." ] }

CAS No.

2763776-51-6

Molecular Formula

C15H22O3

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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